molecular formula C18H15FN2OS B2538913 3-((2-Fluorobenzyl)thio)-6-(4-methoxyphenyl)pyridazine CAS No. 920477-70-9

3-((2-Fluorobenzyl)thio)-6-(4-methoxyphenyl)pyridazine

Cat. No. B2538913
CAS RN: 920477-70-9
M. Wt: 326.39
InChI Key: NTGFSEYTGLMKBT-UHFFFAOYSA-N
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Description

The compound “3-((2-Fluorobenzyl)thio)-6-(4-methoxyphenyl)pyridazine” is a complex organic molecule. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms. Attached to this ring are a 2-fluorobenzylthio group and a 4-methoxyphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of the atoms and the conjugation of the pi electrons in the aromatic rings. The presence of the electronegative fluorine atom and the electron-donating methoxy group could have interesting effects on the electronic structure of the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the pyridazine ring can participate in electrophilic aromatic substitution reactions, and the thioether group could potentially be oxidized .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar C-F bond and the potential for hydrogen bonding could affect its solubility and boiling/melting points .

Scientific Research Applications

Interaction with Central Nervous System Receptors

Research has shown that derivatives similar to 3-((2-Fluorobenzyl)thio)-6-(4-methoxyphenyl)pyridazine have been synthesized and tested for their interaction with central nervous system receptors, particularly in the context of their ability to displace 3H-diazepam from rat brain plasma membranes. These studies indicate that certain structural modifications in these compounds can significantly enhance their receptor binding capabilities. For instance, compounds with 6-(methoxybenzylthio) groups demonstrated enhanced effectiveness in displacement studies compared to their 6-phenoxy or 6-benzylthio counterparts, highlighting the importance of specific substituents in modulating biological activity (Barlin, Davies, Ireland, & Ngu, 1989).

Anti-Cancer Potential

Another study explored the synthesis of novel fluoro-substituted compounds, including those related to the pyridazine class, demonstrating anti-lung cancer activity. This research suggests that such compounds, through specific structural configurations, might inhibit the growth of cancer cells, offering a potential pathway for the development of new anticancer drugs (Hammam, El-Salam, Mohamed, & Hafez, 2005).

Inhibitory Effects on Virus Replication

Further, compounds structurally related to 3-((2-Fluorobenzyl)thio)-6-(4-methoxyphenyl)pyridazine have been identified as potential inhibitors of virus replication. For example, certain imidazo[1,2-b]pyridazines have shown promising results against Flaviviridae viruses, including the bovine viral diarrhoea virus (BVDV) and hepatitis C virus (HCV), by inhibiting virus replication. This opens up new avenues for antiviral drug development, leveraging the structural features of such compounds (Enguehard-Gueiffier et al., 2013).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Without more information, it’s difficult to speculate on this .

Safety and Hazards

As with any chemical compound, handling “3-((2-Fluorobenzyl)thio)-6-(4-methoxyphenyl)pyridazine” would require appropriate safety precautions. Without specific information, it’s generally advisable to avoid inhalation, ingestion, and contact with skin or eyes .

Future Directions

The study of such specific compounds often contributes to the field of medicinal chemistry, where researchers are constantly synthesizing and testing new compounds for potential therapeutic effects .

properties

IUPAC Name

3-[(2-fluorophenyl)methylsulfanyl]-6-(4-methoxyphenyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2OS/c1-22-15-8-6-13(7-9-15)17-10-11-18(21-20-17)23-12-14-4-2-3-5-16(14)19/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTGFSEYTGLMKBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((2-Fluorobenzyl)thio)-6-(4-methoxyphenyl)pyridazine

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